2-ethyl-4-{4-ethyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
- The compound’s systematic name is quite lengthy, so let’s refer to it as “Compound X” for simplicity.
- Compound X belongs to the class of nitrogen oxide radicals and is commonly known as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).
- It appears as orange-red crystals or a liquid, readily soluble in water, ethanol, and benzene.
- TEMPO plays a crucial role as an oxidation catalyst and exhibits stability due to steric hindrance from its four methyl groups.
Preparation Methods
- Synthetic Routes:
- One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide (H₂O₂) and a catalytic amount of sodium bromide (NaBr) or sodium hypochlorite (NaClO).
- The reaction proceeds as follows:
2,2,6,6-Tetramethylpiperidine+NaBr/NaClO+H₂O₂→TEMPO
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Cellulose Oxidation:
Other Applications:
Mechanism of Action
- TEMPO’s mechanism involves capturing radicals and quenching singlet oxygen.
- It selectively oxidizes alcohols to aldehydes or ketones, sparing carboxylic acid formation.
- The N-oxoammonium ion intermediate plays a key role in the catalytic cycle.
Comparison with Similar Compounds
- TEMPO’s uniqueness lies in its stability, high selectivity, and recyclability.
- Similar Compounds: None exhibit precisely the same combination of properties.
Properties
Molecular Formula |
C24H33N3O3S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-ethyl-4-[4-ethyl-3-(2-methylpiperidin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C24H33N3O3S/c1-4-18-13-14-19(16-22(18)31(29,30)27-15-9-8-10-17(27)3)23-20-11-6-7-12-21(20)24(28)26(5-2)25-23/h13-14,16-17H,4-12,15H2,1-3H3 |
InChI Key |
FNTIDUSAQWPQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCCC4C |
Origin of Product |
United States |
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